Octyl beta-d-glucuronic acid
CAS No.: 226932-67-8
Cat. No.: VC2852721
Molecular Formula: C14H26O7
Molecular Weight: 306.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 226932-67-8 |
---|---|
Molecular Formula | C14H26O7 |
Molecular Weight | 306.35 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1 |
Standard InChI Key | SYLNWYZPTDDGMH-BYNIDDHOSA-N |
Isomeric SMILES | CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES | CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Canonical SMILES | CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Introduction
Structural Definition and Synthesis Pathway
Octyl beta-d-glucuronic acid is synthesized through the selective oxidation of octyl β-D-glucopyranoside’s primary hydroxyl group to a carboxyl group. The reaction proceeds via a chemoenzymatic pathway involving Trametes versicolor laccase and TEMPO, which oxidizes the hydroxyl group under mild aqueous conditions (pH 5, 24°C) . This method avoids harsh chemical oxidants and protection/deprotection steps, aligning with sustainable chemistry principles.
Reaction Mechanism
The oxidation mechanism involves TEMPO-mediated electron transfer. Laccase oxidizes TEMPO to its oxoammonium ion, which abstracts a hydrogen atom from the primary hydroxyl group of octyl β-D-glucopyranoside, forming a radical intermediate. This intermediate is further oxidized to form the carboxyl group . The reaction achieves high selectivity due to the steric accessibility of the primary hydroxyl group in the glucopyranoside structure.
Table 1: Key Reaction Parameters
Parameter | Value | Source |
---|---|---|
Substrate (OG) Concentration | Up to 60 mM | |
TEMPO Concentration | 19.2 mM | |
Enzyme Source | T. versicolor laccase | |
Reaction Time | 24 hours | |
Conversion | ≥85% |
Physicochemical Properties
Molecular Characteristics
Octyl beta-d-glucuronic acid exhibits distinct physicochemical properties compared to its parent compound, octyl β-D-glucopyranoside.
Table 2: Molecular Properties Comparison
Property | Octyl β-D-glucopyranoside | Octyl beta-d-glucuronic acid |
---|---|---|
Molecular Formula | C₁₄H₂₈O₆ | C₁₄H₂₅O₇ |
Molecular Weight | 282.39 g/mol | 305.16 g/mol |
pKa of Carboxyl Group | N/A | 3.32 |
Critical Micelle Concentration (CMC) | ~22 mM | Not reported |
The carboxyl group introduces ionizable functionality, enabling pH-dependent charge. At pH < 3.32, the carboxyl group protonates, reducing electrostatic repulsion and enhancing surfactant aggregation. Above this pKa, deprotonation increases solubility and stabilizes micellar structures .
Solubility and Aggregation Behavior
Octyl beta-d-glucuronic acid’s solubility depends on pH and temperature. While direct solubility data is limited, its parent compound (octyl β-D-glucopyranoside) has a solubility of 485 mg/mL in water . The carboxyl group in the derivative likely improves solubility in acidic conditions due to protonation. Micellar behavior is critical for applications in drug delivery and emulsification. Unlike nonionic alkyl glycosides, the pH-responsive carboxyl group allows dynamic control over micelle size and stability .
Applications and Research Findings
pH-Responsive Surfactant Systems
The compound’s pH-dependent charge makes it suitable for controlled-release systems. For example, at physiological pH (7.4), the carboxyl group is deprotonated, forming stable micelles. Acidic environments (e.g., lysosomes) protonate the group, disrupting micelles and releasing encapsulated cargo . This property is analogous to sophorolipids, which form pH-dependent bilayers and vesicles .
Environmental and Industrial Uses
Octyl beta-d-glucuronic acid’s biodegradability and low toxicity position it as a green alternative to synthetic surfactants. Potential applications include:
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Bioremediation: Enhancing solubilization of hydrophobic pollutants.
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Cosmetics: Formulating pH-sensitive emulsions.
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Biomedical Imaging: Targeted delivery of contrast agents.
Comparative Analysis with Analogues
Property | Octyl beta-d-glucuronic acid | Acidic Sophorolipids |
---|---|---|
pH Responsiveness | pKa 3.32 | Broad pH range |
Micellar Stability | pH-dependent | pH-dependent |
Biodegradability | High | High |
Parameter | Guideline |
---|---|
Storage | Cool, dry place |
Eye Protection | Safety goggles |
Skin Contact | Avoid prolonged exposure |
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